molecular formula C17H18N2O2 B3167501 Ethanone, 1-(3-amino-1-azetidinyl)-2-(4-phenoxyphenyl)- CAS No. 920320-59-8

Ethanone, 1-(3-amino-1-azetidinyl)-2-(4-phenoxyphenyl)-

Cat. No. B3167501
CAS RN: 920320-59-8
M. Wt: 282.34 g/mol
InChI Key: LNIOIWHCCPMWHM-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-amino-1-azetidinyl)-2-(4-phenoxyphenyl)-, is a synthetic compound with potential applications in scientific research. It is an organic compound with a molecular formula of C15H17NO2. This compound is useful in a variety of scientific research applications, such as drug design, biochemistry, and physiology.

Mechanism of Action

Ethanone acts as an agonist at the muscarinic acetylcholine receptor. It binds to the receptor and activates it, causing a cascade of physiological and biochemical effects. The effects of Ethanone can be reversed by the administration of an antagonist, such as atropine.
Biochemical and Physiological Effects
Ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, reduce blood pressure, and induce bronchodilation. It has also been shown to have an anticonvulsant effect, as well as an analgesic effect.

Advantages and Limitations for Lab Experiments

Ethanone has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. It is also relatively stable, making it easy to store and transport. However, Ethanone has some limitations for use in lab experiments. It has a short half-life in the body, and it is not very soluble in water.

Future Directions

Due to the wide range of potential applications of Ethanone, there are many potential future directions for research. For example, Ethanone could be used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the central nervous system. It could also be used to study the mechanisms of action of drugs, as well as to develop new drugs with improved efficacy and safety. Additionally, Ethanone could be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the endocrine system. Finally, Ethanone could be used to study the interactions between drugs and other compounds, such as vitamins, minerals, and other natural compounds.

Scientific Research Applications

Ethanone has been used in a variety of scientific research applications, including drug design, biochemistry, and physiology. It has been used as a model compound to study the structure-activity relationships of drugs and to study the pharmacological effects of drugs. It has also been used to study the effects of drugs on the human body, as well as to investigate the mechanisms of action of drugs.

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c18-14-11-19(12-14)17(20)10-13-6-8-16(9-7-13)21-15-4-2-1-3-5-15/h1-9,14H,10-12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIOIWHCCPMWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)OC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738651
Record name 1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

920320-59-8
Record name 1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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